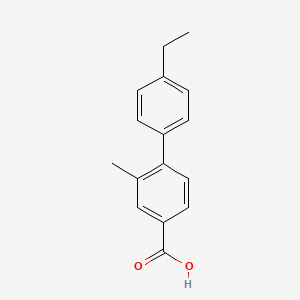

4-(4-Ethylphenyl)-3-methylbenzoic acid

Description

4-(4-Ethylphenyl)-3-methylbenzoic acid is a benzoic acid derivative featuring a 4-ethylphenyl substituent at the 4-position and a methyl group at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like β-lactamases . Its synthesis often involves multi-step reactions, including coupling intermediates like 3-(4-ethylphenyl)-1H-pyrazol-5-amine with aldehydes and subsequent hydrolysis .

Properties

IUPAC Name |

4-(4-ethylphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-4-6-13(7-5-12)15-9-8-14(16(17)18)10-11(15)2/h4-10H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJRETMPAGPAEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688971 | |

| Record name | 4'-Ethyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-59-2 | |

| Record name | 4'-Ethyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-3-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-ethylbenzoyl chloride reacts with 3-methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 4-ethylphenylboronic acid is coupled with 3-methylbenzoic acid using a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.

Major Products Formed

Oxidation: 4-(4-Carboxyphenyl)-3-methylbenzoic acid.

Reduction: 4-(4-Ethylphenyl)-3-methylbenzyl alcohol.

Substitution: 4-(4-Ethyl-2-nitrophenyl)-3-methylbenzoic acid (nitration product).

Scientific Research Applications

4-(4-Ethylphenyl)-3-methylbenzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between 4-(4-ethylphenyl)-3-methylbenzoic acid and its analogs:

Key Findings from Comparative Studies

Lipophilicity and Bioavailability :

- The ethyl and methyl groups in this compound increase its logP compared to 4-hydroxy-3-methylbenzoic acid (logP ~1.8), suggesting better membrane permeability but lower aqueous solubility .

- Pyrazolo-pyridine analogs (e.g., compound 8 ) exhibit even higher molecular weights (~453.9 g/mol) but retain inhibitory potency due to chloro and methoxy substituents enhancing target binding .

Enzyme Inhibition :

- Compound 8 demonstrates significant β-lactamase inhibition (IC₅₀: 0.8 µM), outperforming simpler benzoic acids. The chloro and methoxy groups likely form critical hydrogen bonds with the enzyme’s active site .

- In contrast, this compound lacks these electron-withdrawing groups, which may limit its direct inhibitory efficacy unless further functionalized .

Thermal Stability: Thieno-pyrimidinone derivatives (e.g., ) exhibit higher melting points (>250°C) due to rigid heterocyclic cores, making them suitable for high-temperature applications .

Synthetic Complexity :

- Pyrazolo-pyridine and thiazole derivatives require multi-component cyclization reactions, reducing yields (e.g., compound 11 at 34% yield) compared to simpler benzoic acid syntheses .

Implications for Drug Design

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance enzyme binding but may reduce metabolic stability. The ethyl group balances lipophilicity without introducing excessive steric hindrance .

- Core Modifications: Heterocyclic cores (pyrazolo-pyridine, thieno-pyrimidinone) improve target specificity but increase synthetic challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.